molecular formula C17H23N3O5S B2986642 3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941881-00-1

3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2986642
CAS No.: 941881-00-1
M. Wt: 381.45
InChI Key: HPZTZUUEAAWZTA-UHFFFAOYSA-N
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Description

3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.45. The purity is usually 95%.
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Properties

IUPAC Name

3-ethyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)26(23,24)14-11-12(2)5-6-13(14)25-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZTZUUEAAWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a spirocyclic structure that contributes to its biological activity. The presence of a sulfonyl group and multiple nitrogen atoms in its structure enhances its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C15H19N3O5S
Molecular Weight 341.39 g/mol
CAS Number 1021081-39-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in certain cancer cell lines by modulating key signaling pathways.
  • Neurological Effects : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its effects on the central nervous system. Initial findings suggest potential anxiolytic and antidepressant activities.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, affecting neurotransmission and potentially leading to mood stabilization.

Case Studies

Several studies have been published regarding the biological evaluation of this compound:

  • Study on Antimicrobial Activity :
    • A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various derivatives of triazaspiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that the sulfonyl derivative showed significant inhibition zones compared to controls .
  • Cancer Cell Proliferation Inhibition :
    • Research published in the Journal of Medicinal Chemistry demonstrated that the compound reduced viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation .
  • Neuropharmacological Assessment :
    • A recent study focused on assessing the anxiolytic effects of related triazaspiro compounds in animal models. The findings suggested that these compounds could significantly reduce anxiety-like behaviors in rodents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a spirocyclic precursor (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) and introduce the ethyl group via alkylation under anhydrous conditions using NaH or K₂CO₃ as a base .
  • Step 2 : Perform sulfonylation using 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a catalyst. Monitor reaction progress via TLC .
  • Step 3 : Purify via column chromatography (silica gel, DCM/methanol 9:1) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • Yield Optimization : Use stoichiometric control (1.2 equivalents of sulfonyl chloride) and inert atmosphere to minimize side reactions .

Q. How can the crystal structure and stereochemistry of this compound be confirmed?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use a diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å). Refine data with SHELXL, reporting unit cell parameters (a, b, c, β), space group (e.g., P21/c), and R-factor (target < 0.05) .
  • Complementary Techniques : Validate with FT-IR (carbonyl stretches ~1700–1750 cm⁻¹) and polarimetry for chiral centers .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound's pharmacological profile?

  • Methodology :

  • Modification Sites : Target the ethyl group (position 3) for alkyl chain variation and the sulfonyl moiety (position 8) for substituent tuning (e.g., halogenation, methoxy group positional isomers) .
  • Biological Testing : Screen derivatives for target affinity (e.g., anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models). Use ED₅₀ values to compare efficacy .
  • Computational Modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., sodium channels) to rationalize SAR trends .

Q. How can environmental degradation pathways and ecotoxicological risks of this compound be investigated?

  • Methodology :

  • Fate Studies : Use HPLC-MS to track degradation in simulated sunlight (UV irradiation) and aquatic environments (pH 5–9). Identify metabolites via fragmentation patterns .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition). Correlate results with logP values to assess bioaccumulation potential .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardization : Replicate assays under controlled conditions (e.g., ATP-based viability tests, consistent cell lines like SH-SY5Y). Include positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)). Account for variables like serum concentration in cell media .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

  • Methodology :

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism sites. Prioritize labile groups (e.g., ester linkages, sulfonamides) for deuterium stabilization .
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes + NADPH). Quantify parent compound depletion via LC-MS/MS .

Q. How can purity and identity be confirmed when commercial sources lack analytical data?

  • Methodology :

  • Multi-Technique Verification : Combine elemental analysis (target ±0.4% theoretical), ¹H NMR (integration ratios), and HPLC (purity >98% at 254 nm) .
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm spirocyclic connectivity and sulfonyl group placement .

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